7-bromo-1H,2H,3H-pyrido[3,4-b][1,4]oxazine
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Overview
Description
7-Bromo-1H,2H,3H-pyrido[3,4-b][1,4]oxazine is a heterocyclic compound with a molecular formula of C7H7BrN2O. This compound is characterized by the presence of a bromine atom at the 7th position of the pyrido[3,4-b][1,4]oxazine ring system.
Preparation Methods
The synthesis of 7-bromo-1H,2H,3H-pyrido[3,4-b][1,4]oxazine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-chloro-3-nitropyridine and 2-hydroxyethyl acetate.
Reaction Conditions: The reaction is carried out in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C for 4 hours.
Intermediate Formation: This results in the formation of 2-((5-bromo-3-nitropyridin-2-yl)oxy)ethyl acetate.
Reduction and Cyclization: The intermediate is then reduced using zinc powder in acetic acid at 60°C, followed by cyclization to yield this compound.
Chemical Reactions Analysis
7-Bromo-1H,2H,3H-pyrido[3,4-b][1,4]oxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include zinc powder for reduction and potassium carbonate for substitution reactions.
Scientific Research Applications
7-Bromo-1H,2H,3H-pyrido[3,4-b][1,4]oxazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-1H,2H,3H-pyrido[3,4-b][1,4]oxazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
7-Bromo-1H,2H,3H-pyrido[3,4-b][1,4]oxazine can be compared with other similar compounds:
7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one: This compound has a similar structure but differs in the position of the bromine atom and the presence of a carbonyl group.
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine: This compound has the bromine atom at the 6th position and lacks the double bond in the oxazine ring.
8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine: This compound has the bromine atom at the 8th position, which affects its chemical reactivity and biological activity.
Properties
CAS No. |
1446001-92-8 |
---|---|
Molecular Formula |
C7H7BrN2O |
Molecular Weight |
215 |
Purity |
95 |
Origin of Product |
United States |
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